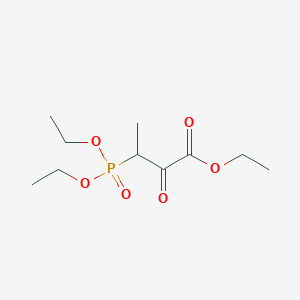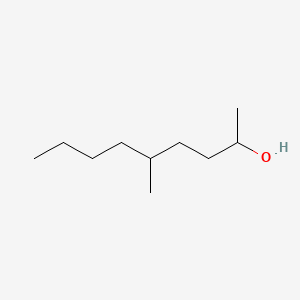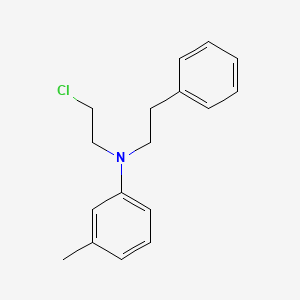
N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloroethyl group, a methyl group, and a phenylethyl group attached to the nitrogen atom of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline typically involves the reaction of 3-methylaniline with 2-chloroethyl chloride and 2-phenylethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene for several hours to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the production process. The use of catalysts and optimized reaction conditions can further improve the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This can result in various biological effects, including inhibition of cell proliferation and induction of cell death.
Comparación Con Compuestos Similares
- N-(2-Chloroethyl)-N-methylaniline
- N-(2-Chloroethyl)-N-phenylethylaniline
- N-(2-Chloroethyl)-N-ethyl-N-phenylaniline
Comparison: N-(2-Chloroethyl)-3-methyl-N-(2-phenylethyl)aniline is unique due to the presence of both a methyl group and a phenylethyl group attached to the nitrogen atom. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.
Propiedades
Número CAS |
64617-67-0 |
|---|---|
Fórmula molecular |
C17H20ClN |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-3-methyl-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C17H20ClN/c1-15-6-5-9-17(14-15)19(13-11-18)12-10-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
Clave InChI |
ILSXTPQPNRQUMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(CCC2=CC=CC=C2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


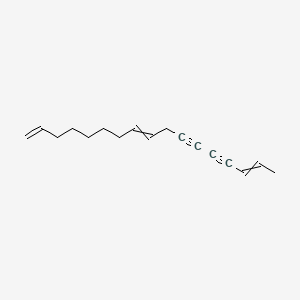
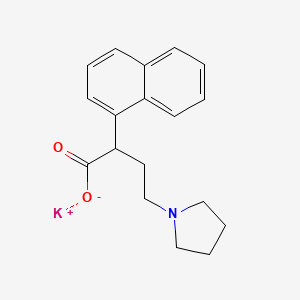
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
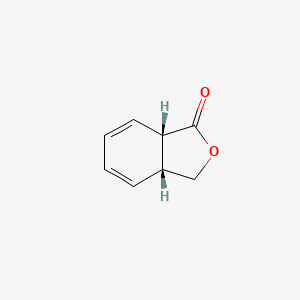
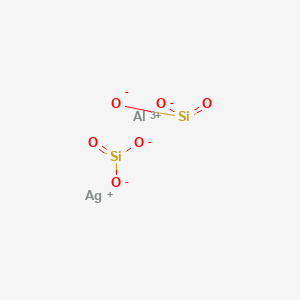
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
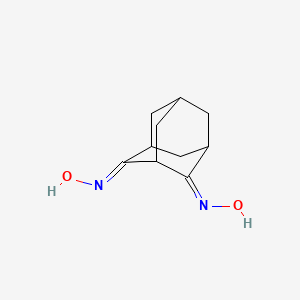
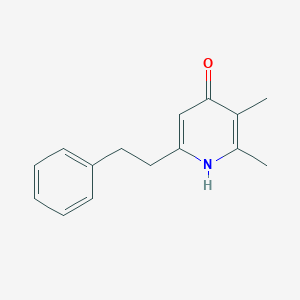
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

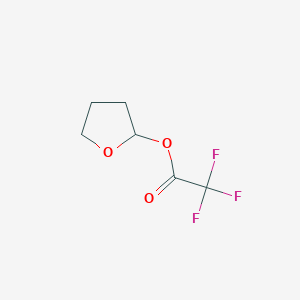
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
